molecular formula C17H17ClO5 B12091124 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid CAS No. 560998-04-1

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid

Cat. No.: B12091124
CAS No.: 560998-04-1
M. Wt: 336.8 g/mol
InChI Key: FKFDWCUWJCMCJB-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid is a substituted benzoic acid derivative featuring a 2-chlorophenoxy ethoxy group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

560998-04-1

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzoic acid

InChI

InChI=1S/C17H17ClO5/c1-2-21-16-11-12(17(19)20)7-8-15(16)23-10-9-22-14-6-4-3-5-13(14)18/h3-8,11H,2,9-10H2,1H3,(H,19,20)

InChI Key

FKFDWCUWJCMCJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Alkylation with Ethyl Halides

Ethyl bromide or iodide is widely used for introducing ethoxy groups. Representative conditions:

ReagentBaseSolventTemperatureYieldSource
Ethyl bromideK₂CO₃DMSO35–40°C95%
Ethyl iodideNaHDMF0–25°C88%
Diethyl sulfateKOHEthanolReflux98%

Mechanistic Insight : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of phenolic oxygen, while K₂CO₃ acts as both base and desiccant.

Phase Transfer Catalysis (PTC)

For poorly soluble substrates, PTC improves reaction efficiency:

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Conditions : 90–110°C, water as diluent, 6–8 hours.

  • Advantages : Reduces organic solvent use and enables higher temperatures without autoclave.

Etherification with 2-(2-Chlorophenoxy)ethanol

Introducing the 2-(2-chlorophenoxy)ethoxy side chain requires coupling a chlorophenol derivative to the benzoic acid core. Two approaches dominate:

Nucleophilic Substitution

  • Reagents : 2-(2-Chlorophenoxy)ethyl bromide/tosylate.

  • Conditions :

    • Base : K₂CO₃ or Cs₂CO₃.

    • Solvent : Acetone or DMF.

    • Temperature : 60–80°C, 12–24 hours.

  • Yield : 70–85%.

Mitsunobu Reaction

For sterically hindered substrates:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Solvent : THF, 0–25°C.

  • Yield : 65–75%.

Hydrolysis of Ester Intermediates

Final hydrolysis to the carboxylic acid is achieved via:

  • Basic conditions : NaOH (2–5 M) in ethanol/water, reflux.

  • Acidic conditions : H₂SO₄ or HCl in dioxane/water.

Optimization Note : Controlled pH (1–3 during acidification) prevents decarboxylation.

Purification and Characterization

  • Crystallization : Seed-initiated crystallization from acetone/water mixtures yields >99% purity.

  • Chromatography : Silica gel (hexane/ethyl acetate) for intermediates.

  • Analytical Confirmation :

    • HPLC : Purity >98%.

    • NMR : δ 7.91 (d, 2H, aromatic), δ 4.46 (t, 2H, OCH₂).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Sequential alkylation + PTCScalable, minimal organic wasteRequires high-temperature phase transfer72–85%
Mitsunobu etherificationHigh regioselectivityCostly reagents, lower yields65–75%
Direct Cu-catalyzed ethoxylationShort reaction time, no protection neededLimited to ortho-functionalization80–88%

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl bromide/K₂CO₃ in DMSO offers the lowest reagent costs.

  • Safety : Avoid cyanide-based routes (historical methods).

  • Environmental Impact : Water-based PTC reduces solvent waste vs. traditional organic phases .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically applied.

Major Products

The major products formed from these reactions include various substituted phenoxyethoxybenzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The presence of phenolic groups in the structure may contribute to antioxidant activities, potentially offering protection against oxidative stress .
  • Anticancer Potential : Preliminary studies suggest that related compounds can inhibit cell proliferation in cancer cell lines, indicating a potential role in cancer therapy .

Pharmaceutical Development

The unique structure of 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid makes it a candidate for developing new pharmaceuticals. Its derivatives have been explored for their ability to modulate biological pathways relevant to disease states.

Case Study : A study evaluated the anticancer effects of similar compounds on human cancer cell lines (e.g., MCF-7). Results indicated that certain derivatives exhibited IC50 values below 20 µM, suggesting potent anticancer activity attributed to the induction of oxidative stress leading to apoptosis .

Environmental Science

This compound's chlorophenoxy group has implications for environmental monitoring and remediation. Its persistence in ecosystems can be studied to understand its environmental fate and transport.

Case Study : Research on chlorinated phenoxy compounds has highlighted their potential as pollutants in aquatic environments. Studies focus on their degradation pathways and the impact on aquatic life .

Mechanism of Action

The mechanism by which 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subject to ongoing research, but the compound’s structure suggests it may interact with cellular membranes and proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : The target compound’s single 2-Cl substituent provides moderate electron-withdrawing effects compared to dihalogenated analogs (e.g., 2,4-dichloro in ). Fluorinated derivatives (e.g., ) often exhibit improved bioavailability due to enhanced membrane permeability.

Pharmacological and Biochemical Implications

Enzyme Binding and Selectivity

  • The target compound lacks this heterocycle, which may limit its affinity for similar targets.
  • This suggests the target compound’s 2-chlorophenoxy group could similarly influence receptor interactions.

Metabolic Stability

  • Fluorinated analogs (e.g., ) resist oxidative metabolism better than purely chlorinated derivatives, extending half-life. The target compound’s lack of fluorine may result in faster hepatic clearance.

Physicochemical Properties

Property Target Compound 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid 4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid
Calculated LogP ~3.5 (estimated) ~4.1 ~3.8
Aqueous Solubility Low (hydrophobic) Very low Moderate (fluorine enhances solubility)
pKa (carboxylic acid) ~4.2 ~4.0 (electron-withdrawing Cl lowers pKa) ~4.3

Biological Activity

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of a chlorophenoxy group and ethoxy substituents, which may influence its biological interactions and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C16H18ClO4
  • Molecular Weight: 318.77 g/mol
  • IUPAC Name: this compound

The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related study on thioureides derived from chlorophenoxymethyl derivatives showed effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) varied based on structural modifications, suggesting that the presence of specific substituents can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'...32Staphylococcus aureus (MRSA)
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'...256Candida albicans
This compoundTBDTBD

The proposed mechanisms through which this compound might exert its biological effects include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in pathogen metabolism or inflammatory pathways.
  • Receptor Modulation: Interaction with specific cellular receptors could alter signaling cascades associated with inflammation or infection.
  • Gene Expression Alteration: The compound might influence the expression of genes related to immune response or cell growth.

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial activity of related chlorophenyl compounds demonstrated that modifications at the para position significantly influenced activity against resistant strains. The study highlighted that compounds with chlorinated phenyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antimicrobial agents based on structural modifications .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo evaluations are essential for understanding the therapeutic potential of this compound. Future research should focus on animal models to assess pharmacokinetics, bioavailability, and overall efficacy in treating infections or inflammatory conditions.

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